molecular formula C7H12N2OS B13007453 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one CAS No. 1432678-76-6

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B13007453
CAS No.: 1432678-76-6
M. Wt: 172.25 g/mol
InChI Key: RWOPZARWVINHRD-UHFFFAOYSA-N
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Description

4-Methyl-1-thia-4,7-diazaspiro[44]nonan-3-one is a spiro compound that contains a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one typically involves the interaction between a quinoline derivative and thioglycolic acid. This reaction is catalyzed by thioglycolic acid and proceeds through a Schiff base intermediate. The reaction conditions are mild, and the yields are generally high, ranging from 67% to 79% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and mild reaction conditions makes this process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are important targets in cancer therapy. The compound binds to these receptors, inhibiting their activity and leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Contains an oxygen atom instead of sulfur.

    2-Methyl-2,7-diazaspiro[4.4]nonan-3-one: Lacks the sulfur atom and has a different substitution pattern.

Uniqueness

4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one is unique due to the presence of both sulfur and nitrogen atoms in its spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1432678-76-6

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

4-methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C7H12N2OS/c1-9-6(10)4-11-7(9)2-3-8-5-7/h8H,2-5H2,1H3

InChI Key

RWOPZARWVINHRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC12CCNC2

Origin of Product

United States

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